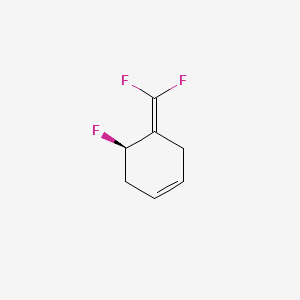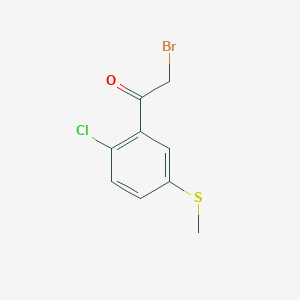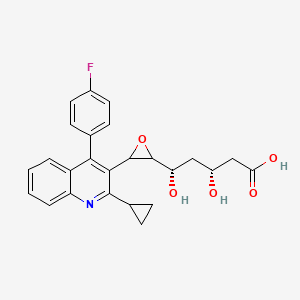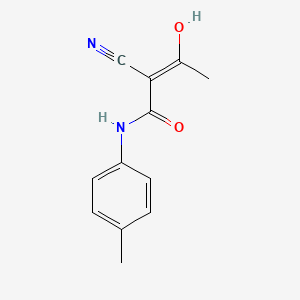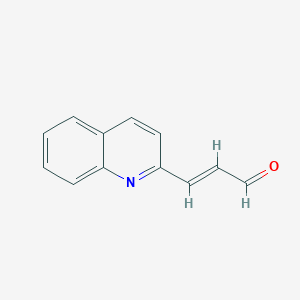
(2E)-3-(Quinolin-2yl)-prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(Quinolin-2yl)-prop-2-enal is an organic compound that features a quinoline ring attached to a propenal group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal typically involves the condensation of quinoline-2-carbaldehyde with an appropriate aldehyde under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions may convert the propenal group to a propanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: (2E)-3-(Quinolin-2yl)-prop-2-enal can be used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with biological targets.
Industry: The compound may find applications in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2E)-3-(Quinolin-2yl)-prop-2-enal would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.
Comparación Con Compuestos Similares
Quinoline-2-carbaldehyde: A precursor in the synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal.
Quinoline-2-carboxylic acid: An oxidation product of the compound.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness: this compound is unique due to its specific structure, which combines the quinoline ring with a propenal group. This combination may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
(E)-3-quinolin-2-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-9H/b5-3+ |
Clave InChI |
DIEFKJUFJHCQEE-HWKANZROSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


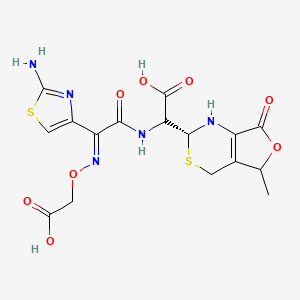

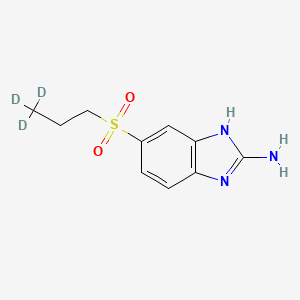
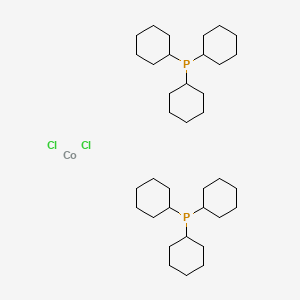
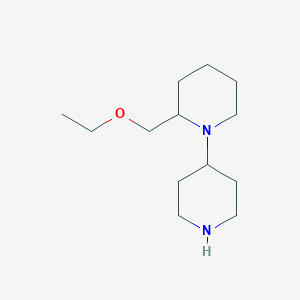
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
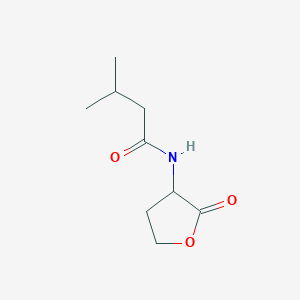
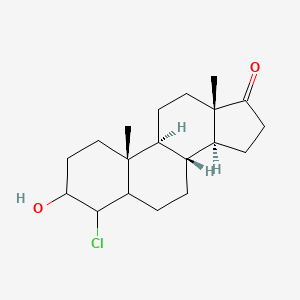
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)

